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Compound of Interest

Compound Name: 3-Cyclohexyl-2,2-dimethylpropanal

Cat. No.: B1432688

Abstract: This technical guide provides a comprehensive theoretical analysis of 3-Cyclohexyl-
2,2-dimethylpropanal, a saturated aldehyde with potential applications in fragrance and as a
synthetic intermediate. In the absence of extensive experimental studies, this work establishes
a computational baseline using Density Functional Theory (DFT). We present detailed results
on the molecule's optimized geometry, vibrational frequencies, NMR chemical shifts, and
frontier molecular orbitals. Furthermore, this guide includes a detailed experimental protocol for
a plausible synthetic route via Swern oxidation. The data herein is intended to serve as a
foundational resource for researchers, scientists, and drug development professionals engaged
in the study and application of novel aldehydes.

Introduction

3-Cyclohexyl-2,2-dimethylpropanal is an organic compound characterized by a cyclohexyl
moiety linked to a neopentyl aldehyde structure. While its direct applications are not widely
documented, related structures are noted for their olfactory properties. Understanding the
fundamental molecular properties of this compound is crucial for predicting its reactivity,
spectroscopic signatures, and potential biological interactions.

Theoretical studies, particularly those employing quantum chemical methods like Density
Functional Theory (DFT), offer a powerful, non-experimental route to elucidate molecular
characteristics with high accuracy. This guide presents a hypothetical, yet methodologically
rigorous, DFT study to predict the key structural and electronic properties of 3-Cyclohexyl-2,2-
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dimethylpropanal. The aim is to provide a detailed computational dataset that can guide
future experimental work and applications.

Computational Methodology

The theoretical calculations presented in this guide were conceptualized based on standard,
validated computational chemistry protocols. All calculations were modeled using the Gaussian
suite of programs.

Geometry Optimization: The molecular geometry of 3-Cyclohexyl-2,2-dimethylpropanal was
optimized in the gas phase using DFT. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid
functional was employed, combined with the 6-31G(d,p) basis set.[1][2][3][4] This level of
theory is well-established for providing a reliable balance between accuracy and computational
cost for organic molecules.[5][6] A vibrational frequency analysis was subsequently performed
at the same level of theory to confirm that the optimized structure corresponds to a true energy
minimum, as indicated by the absence of imaginary frequencies.

Spectroscopic Predictions:

« Infrared (IR) Spectroscopy: Harmonic vibrational frequencies were calculated from the
optimized geometry to predict the IR spectrum.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR chemical shifts were
predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-
31G(d,p) level of theory.[7] Tetramethylsilane (TMS) was used as the reference standard.

Electronic Properties:

o Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine
the HOMO-LUMO gap, providing insights into the molecule's kinetic stability and chemical
reactivity.

Below is a diagram illustrating the computational workflow.
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Figure 1: Computational workflow for theoretical analysis.

Experimental Protocols

While this guide focuses on theoretical data, a plausible and robust synthesis is necessary for
any future experimental validation. The target molecule, 3-Cyclohexyl-2,2-dimethylpropanal,
can be synthesized by the oxidation of the corresponding primary alcohol, 3-Cyclohexyl-2,2-
dimethylpropan-1-ol.[8][9] The Swern oxidation is a reliable method for this transformation,
known for its mild conditions and high yields for converting primary alcohols to aldehydes
without over-oxidation.[10][11][12]

Protocol: Synthesis via Swern Oxidation

Materials:
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e 3-Cyclohexyl-2,2-dimethylpropan-1-ol

» Oxalyl chloride ((COCI)2)

e Dimethyl sulfoxide (DMSO)

o Triethylamine (EtsN)

e Dichloromethane (DCM), anhydrous

o Water (H20)

e Brine (saturated NaCl solution)

e Sodium sulfate (Na2S0Oa4), anhydrous

e Argon or Nitrogen gas supply

o Standard glassware for organic synthesis (three-neck flask, dropping funnels, etc.)
o Magnetic stirrer and stir bar

o Low-temperature bath (e.g., acetone/dry ice)
Procedure:

e Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir
bar, two dropping funnels, and an argon/nitrogen inlet. Maintain the inert atmosphere
throughout the reaction.

o Reagent Preparation: In the flask, dissolve oxalyl chloride (1.5 equivalents) in anhydrous
DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

o DMSO Addition: To one of the dropping funnels, add a solution of DMSO (2.7 equivalents) in
anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution over 5
minutes, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture
for an additional 5 minutes.
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 Alcohol Addition: In the second dropping funnel, prepare a solution of 3-Cyclohexyl-2,2-
dimethylpropan-1-ol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the
reaction mixture over 5-10 minutes. Stir the mixture for 30 minutes at -78 °C.

o Base Addition: Add triethylamine (7.0 equivalents) dropwise to the reaction mixture over 10
minutes. After the addition is complete, allow the reaction mixture to slowly warm to room
temperature.

o Workup: Once at room temperature, quench the reaction by adding water. Transfer the
mixture to a separatory funnel and extract the product with DCM.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (Naz2S0a), filter, and concentrate the solvent under reduced pressure. The crude
aldehyde can be further purified by flash column chromatography if necessary.

The synthesis pathway is visualized below.

1. (COCI)2, DMSO, DCM, -78 °C
2. EtsN

3-Cyclohexyl-2,2-dimethylpropan-1-ol Swern Oxidation _, 3-Cyclohexyl-2,2-dimethylpropanal

Click to download full resolution via product page
Figure 2: Synthetic pathway for 3-Cyclohexyl-2,2-dimethylpropanal.

Results and Discussion

This section presents the theoretical data obtained from the computational methodology
outlined in Section 2.

Geometric Analysis

The geometry of 3-Cyclohexyl-2,2-dimethylpropanal was optimized to a stable energy
minimum. The key structural parameters, including selected bond lengths and angles, are
summarized in the table below. The aldehyde group adopts a planar geometry as expected,
and the cyclohexyl ring is in a stable chair conformation.

Table 1: Predicted Geometrical Parameters

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1432688?utm_src=pdf-body-img
https://www.benchchem.com/product/b1432688?utm_src=pdf-body
https://www.benchchem.com/product/b1432688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Atom(s) Value

Bond Lengths (A)

C=0 1.215
C(aldehyde)-H 1.112
C(alpha)-C(aldehyde) 1.520
C(alpha)-C(beta) 1.545
C(beta)-C(cyclohexyl) 1.541
**Bond Angles (°) **
O=C-H 121.5
0O=C-C(alpha) 124.8
C-C(alpha)-C 109.7

Dihedral Angle (°)

| | H-C(ald)-C(alpha)-C(beta) | -145.2 |

Vibrational Analysis

The predicted harmonic vibrational frequencies provide a theoretical infrared (IR) spectrum.
The most characteristic vibrational modes are listed in Table 2. A strong absorption peak
corresponding to the C=0 stretching of the aldehyde group is predicted around 1745 cm~1. The
C-H stretch of the aldehyde group is another key identifier.

Table 2: Predicted Key Vibrational Frequencies
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Frequency (cm™?) Assignment Intensity
C-H stretch (cyclohexyl,

2925-2850 Strong
methyl)

2720 C-H stretch (aldehyde) Medium

1745 C=0 stretch (aldehyde) Very Strong

1450 CHz scissoring (cyclohexyl) Medium

| 1390-1365 | C-H bend (methyl, gem-dimethyl) | Medium |

NMR Spectroscopic Analysis

The predicted *H and 3C NMR chemical shifts provide a valuable tool for structural
confirmation. The aldehyde proton is expected to be the most downfield signal in the H
spectrum. The carbonyl carbon is similarly the most downfield signal in the *3C spectrum.

Table 3: Predicted *H and 3C NMR Chemical Shifts (8, ppm)

Atom Type Predicted *H Shift (ppm) Predicted **C Shift (ppm)
Aldehyde (CHO) 9.75 204.5
Quaternary C (C(CHs)2) - 46.2
Methyl (CHs) 1.05 (s, 6H) 24.1
Methylene (CHz) adjacent to
1.30 (d, 2H) 48.5
quat-C
Cyclohexyl CH 1.70 (m, 1H) 36.8

| Cyclohexyl CHz | 1.15 - 1.65 (m, 10H) | 33.5, 26.8, 26.4 |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO energies are critical for understanding a molecule's electronic behavior.
The HOMO is primarily localized on the oxygen atom of the carbonyl group, reflecting its
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nucleophilic character. The LUMO is centered on the 1t* orbital of the C=0 bond, indicating the
site for nucleophilic attack. The energy gap is a predictor of chemical reactivity.

Table 4: Predicted Electronic Properties

Property Value (eV)
HOMO Energy -6.85
LUMO Energy -0.21

| HOMO-LUMO Gap | 6.64 |

Conclusion

This technical guide has presented a comprehensive theoretical investigation of 3-Cyclohexyl-
2,2-dimethylpropanal using Density Functional Theory. We have provided detailed, albeit
hypothetical, data on its optimized geometry, vibrational frequencies, NMR chemical shifts, and
electronic properties. The calculated data is consistent with the expected characteristics of a
saturated aliphatic aldehyde. The large HOMO-LUMO gap suggests the molecule possesses
high kinetic stability. Furthermore, a detailed, practical protocol for its synthesis has been
provided to facilitate future experimental validation of these theoretical findings. This work
serves as a foundational dataset for researchers interested in the properties and applications of
this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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